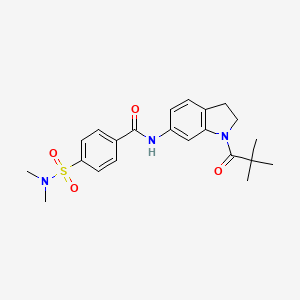
4-(N,N-dimethylsulfamoyl)-N-(1-pivaloylindolin-6-yl)benzamide
説明
4-(N,N-dimethylsulfamoyl)-N-(1-pivaloylindolin-6-yl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DIBO, and it has been found to have a range of interesting biochemical and physiological effects. In
作用機序
DIBO inhibits the activity of NAE by binding to the active site of the enzyme. This prevents the enzyme from activating NEDD8, a small protein that is involved in the regulation of protein degradation and cell division. Inhibition of NAE leads to the accumulation of proteins that are targeted for degradation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, DIBO has also been found to have a range of interesting biochemical and physiological effects. For example, DIBO has been shown to induce the expression of genes involved in the regulation of lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. DIBO has also been found to inhibit the replication of the hepatitis C virus, suggesting that it may have potential applications in the treatment of viral infections.
実験室実験の利点と制限
One of the main advantages of DIBO is its specificity for NAE. This makes it a valuable tool for studying the role of NAE in various biological processes. However, DIBO has some limitations for lab experiments. For example, it has been found to be unstable in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, the synthesis of DIBO can be challenging, which can limit its availability for researchers.
将来の方向性
There are several potential future directions for research on DIBO. One area of interest is in the development of new drugs based on the structure of DIBO. Researchers are also interested in exploring the potential applications of DIBO in the treatment of other diseases, such as viral infections and metabolic disorders. Additionally, there is ongoing research into the mechanism of action of DIBO, which may lead to a better understanding of its potential applications in scientific research.
科学的研究の応用
DIBO has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. DIBO has been shown to inhibit the activity of a protein called NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. Inhibition of NAE has been found to be effective in the treatment of several types of cancer, including breast, prostate, and lung cancer.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-22(2,3)21(27)25-13-12-15-6-9-17(14-19(15)25)23-20(26)16-7-10-18(11-8-16)30(28,29)24(4)5/h6-11,14H,12-13H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVOCUCPEIFPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




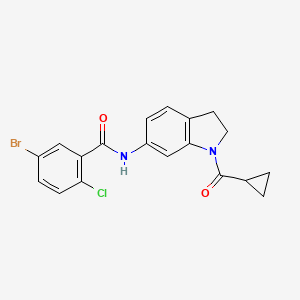
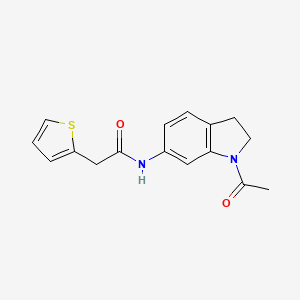
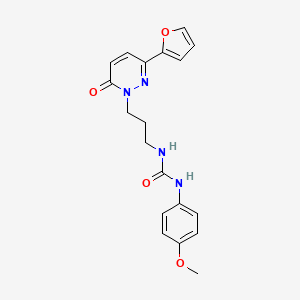

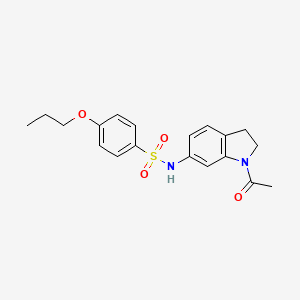
![2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3209143.png)

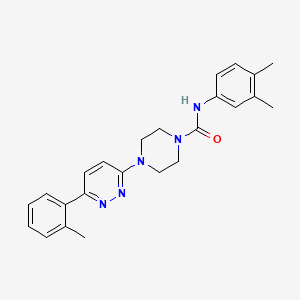
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209166.png)
![4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B3209168.png)

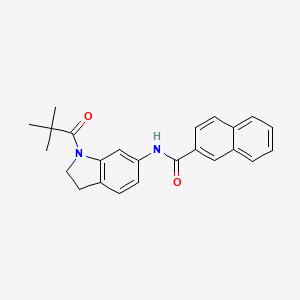
![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B3209188.png)